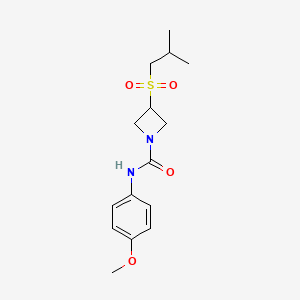
3-(isobutylsulfonyl)-N-(4-methoxyphenyl)azetidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(isobutylsulfonyl)-N-(4-methoxyphenyl)azetidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as ISA-247, and it belongs to the class of immunosuppressive drugs.
科学的研究の応用
Pharmacological and Toxicological Research Applications
Metabolism and Pharmacokinetics Studies : Compounds with complex structures, such as 3-(isobutylsulfonyl)-N-(4-methoxyphenyl)azetidine-1-carboxamide, often undergo detailed metabolism and pharmacokinetics studies. For instance, research on N-[3-fluoro-4-[2-(propylamino)ethoxy]phenyl]-4,5,6,7-tetrahydro-4-oxo-1H-indole-3-carboxamide, a potent subtype-selective partial agonist at the γ-aminobutyric acid type A receptor complex, elucidates its metabolism and disposition in humans, highlighting oxidative deamination and renal secretion pathways (Shaffer et al., 2008).
Toxicology and Exposure Assessment : The compound's structural analogs, like acrylamide, have been the subject of toxicology and exposure assessment studies to understand their metabolism, hemoglobin adduct formation, and potential health risks. These studies involve evaluating the compound's metabolism via glycidamide and its excretion patterns, providing insights into human exposure and potential toxicological effects (Fennell et al., 2005).
Drug Interaction and Pharmacodynamics : Understanding how similar compounds interact with other drugs and their pharmacodynamic effects is crucial. For example, studies on the pharmacological interaction between 3,4-Methylenedioxymethamphetamine (MDMA) and paroxetine provide insights into how such compounds could interact with the central nervous system, affecting physiological and psychological effects (Farré et al., 2007).
Environmental and Food Safety : Research on environmental exposure to compounds like 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), explores the presence of chemical metabolites in food and the environment, assessing human exposure levels and potential health risks. This type of research can be relevant to understanding the environmental impact and safety of chemical compounds used in various industries (Silva et al., 2013).
特性
IUPAC Name |
N-(4-methoxyphenyl)-3-(2-methylpropylsulfonyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-11(2)10-22(19,20)14-8-17(9-14)15(18)16-12-4-6-13(21-3)7-5-12/h4-7,11,14H,8-10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDCNCYDPDHJBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

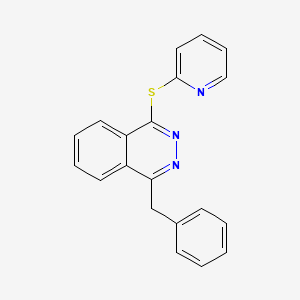
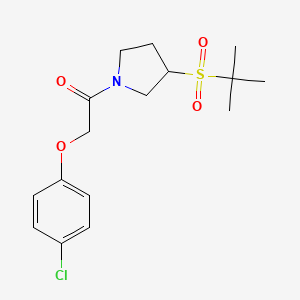
![N-benzo[g][1,3]benzothiazol-2-yl-3-nitrobenzamide](/img/structure/B2724890.png)

![Ethyl 5-(2,5-dimethylfuran-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2724896.png)


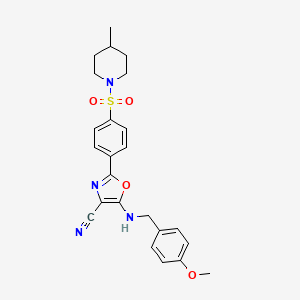
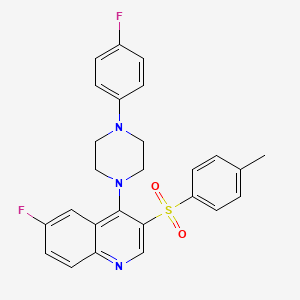

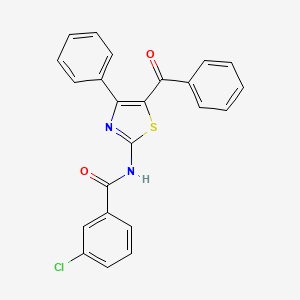
![8-(2-furylmethyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2724907.png)

